3-Methoxy-2-methyl-4H-pyran-4-one
Overview
Description
3-Methoxy-2-methyl-4H-pyran-4-one is an organic compound with the molecular formula C7H8O3. It is known for its unique structure, which includes a pyran ring substituted with methoxy and methyl groups. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Mechanism of Action
Target of Action
3-Methoxy-2-methyl-4H-pyran-4-one is a compound that belongs to the group of methoxy methyl It is used as a reagent in the synthesis of staphylococcus antibacterials , suggesting that it may interact with bacterial proteins or enzymes.
Mode of Action
As a reagent in the synthesis of antibacterials , it likely interacts with its targets to inhibit their function, thereby exerting an antibacterial effect
Biochemical Pathways
Given its use in the synthesis of antibacterials , it may be involved in pathways related to bacterial growth and survival
Result of Action
As a reagent in the synthesis of antibacterials , it is likely to result in the inhibition of bacterial growth or survival. More detailed studies are needed to understand the specific molecular and cellular effects of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Methoxy-2-methyl-4H-pyran-4-one can be synthesized through several methods. One common route involves the methylation of maltol (3-hydroxy-2-methyl-4H-pyran-4-one) using dimethyl sulfate or methyl iodide as the methylating agents . The reaction typically occurs under basic conditions, such as in the presence of sodium hydroxide or potassium carbonate, to facilitate the methylation process.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale methylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reagents .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-2-methyl-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
3-Methoxy-2-methyl-4H-pyran-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of flavors, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Maltol (3-Hydroxy-2-methyl-4H-pyran-4-one): Similar structure but with a hydroxyl group instead of a methoxy group.
Ethyl maltol (2-Ethyl-3-hydroxy-4H-pyran-4-one): Similar structure with an ethyl group instead of a methyl group.
3-Methoxy-4H-pyran-4-one: Lacks the methyl group present in 3-Methoxy-2-methyl-4H-pyran-4-one.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-methoxy-2-methylpyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-5-7(9-2)6(8)3-4-10-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGPLHHTRNJSDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CO1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343137 | |
Record name | 3-Methoxy-2-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4780-14-7 | |
Record name | 3-Methoxy-2-methyl-4H-pyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4780-14-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methoxy-2-methyl-4H-pyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10343137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-Pyran-4-one, 3-methoxy-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of discovering 3-Methoxy-2-methyl-4H-pyran-4-one production in Streptomyces sp. MA37?
A1: This discovery is significant because it highlights the potential of manipulating regulatory genes in bacteria to uncover novel bioactive compounds. In the study by Cho et al. [], the inactivation of the accJ gene, originally associated with accramycin production, unexpectedly led to the biosynthesis of this compound alongside other unrelated polyketide metabolites. This finding suggests that seemingly unconnected biosynthetic pathways within bacteria can influence each other, opening avenues for discovering new molecules with potential therapeutic applications.
Q2: What insights do the mass spectrometry studies provide about the structure of this compound?
A2: Mass spectrometry analysis, particularly the fragmentation patterns observed, provides crucial evidence for confirming the structure of this compound. The research by Cant and Brown [] demonstrated that both this compound and its isomer, 5-methoxy-2-methyl-4H-pyran-4-one (methyl allomaltol), share common fragmentation pathways. They observed characteristic losses of water and methyl groups from the molecular ion, providing key structural information. By using deuterium-labeled analogs, they were able to pinpoint the specific hydrogen atoms involved in these fragmentation processes, further confirming the molecule's structure.
Q3: What are the potential implications of this compound's activity against Staphylococcus aureus, Enterococcus faecalis, and Enterococcus faecium?
A3: The research by Cho et al. [] revealed that this compound exhibits weak to moderate inhibitory activity against these bacterial species. While the compound itself may not be a potent antibacterial agent, its activity highlights the potential of this chemical scaffold for further development. Further research could focus on modifying the structure of this compound to enhance its antibacterial potency and explore its efficacy against a wider range of clinically relevant pathogens.
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